molecular formula C15H16ClN3O B12994048 5-Amino-2-chloro-N-(4-(dimethylamino)phenyl)benzamide

5-Amino-2-chloro-N-(4-(dimethylamino)phenyl)benzamide

Cat. No.: B12994048
M. Wt: 289.76 g/mol
InChI Key: GBVNTQRJAKAYNE-UHFFFAOYSA-N
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Description

5-Amino-2-chloro-N-(4-(dimethylamino)phenyl)benzamide is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an amino group, a chloro substituent, and a dimethylamino group attached to a benzamide core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-chloro-N-(4-(dimethylamino)phenyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the reaction of 2-chloro-5-nitrobenzoic acid with 4-(dimethylamino)aniline under acidic conditions to form the corresponding amide. This intermediate is then reduced using a suitable reducing agent, such as iron powder in the presence of ammonium chloride, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-chloro-N-(4-(dimethylamino)phenyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group in the intermediate can be reduced to an amino group using reducing agents like iron powder.

    Oxidation Reactions: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Iron powder and ammonium chloride in water.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Substitution: Various substituted benzamides.

    Reduction: Amino derivatives.

    Oxidation: Nitroso or nitro derivatives.

Scientific Research Applications

5-Amino-2-chloro-N-(4-(dimethylamino)phenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2-chloro-N-(4-(dimethylamino)phenyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-chloro-N-(4-(dimethylamino)phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C15H16ClN3O

Molecular Weight

289.76 g/mol

IUPAC Name

5-amino-2-chloro-N-[4-(dimethylamino)phenyl]benzamide

InChI

InChI=1S/C15H16ClN3O/c1-19(2)12-6-4-11(5-7-12)18-15(20)13-9-10(17)3-8-14(13)16/h3-9H,17H2,1-2H3,(H,18,20)

InChI Key

GBVNTQRJAKAYNE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)N)Cl

Origin of Product

United States

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